Bienvenue dans la boutique en ligne BenchChem!

2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

Intramolecular hydrogen bonding Regioisomer differentiation Ortho effect

2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid (CAS 2025502-87-6) is a synthetic ortho-substituted benzoic acid derivative bearing a gem-difluorocyclobutyl moiety connected via a methoxy (–OCH2–) linker. With molecular formula C12H12F2O3 and molecular weight 242.22 g/mol, it belongs to an emerging class of fluorinated cycloalkyl-aromatic building blocks valued in medicinal chemistry for their ability to modulate physicochemical properties including pKa, lipophilicity, and metabolic stability.

Molecular Formula C12H12F2O3
Molecular Weight 242.22 g/mol
CAS No. 2025502-87-6
Cat. No. B1480488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid
CAS2025502-87-6
Molecular FormulaC12H12F2O3
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)COC2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H12F2O3/c13-12(14)5-8(6-12)7-17-10-4-2-1-3-9(10)11(15)16/h1-4,8H,5-7H2,(H,15,16)
InChIKeySHFJTEVRIHMOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid (CAS 2025502-87-6): Ortho-Substituted Gem-Difluorocyclobutyl Benzoic Acid Building Block for Medicinal Chemistry Procurement


2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid (CAS 2025502-87-6) is a synthetic ortho-substituted benzoic acid derivative bearing a gem-difluorocyclobutyl moiety connected via a methoxy (–OCH2–) linker . With molecular formula C12H12F2O3 and molecular weight 242.22 g/mol, it belongs to an emerging class of fluorinated cycloalkyl-aromatic building blocks valued in medicinal chemistry for their ability to modulate physicochemical properties including pKa, lipophilicity, and metabolic stability [1]. The gem-difluorocyclobutane motif has been validated in FDA-approved drugs such as ivosidenib, where it proved crucial for increasing metabolic stability while maintaining target potency [1]. The ortho-ether-benzoic acid architecture introduces a capacity for intramolecular hydrogen bonding that distinguishes it from its meta- and para-substituted regioisomers [2].

Why 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid Cannot Be Interchanged with Other Difluorocyclobutyl Benzoic Acid Derivatives


Close structural analogs—including the 3- and 4-regioisomers (CAS 1994013-14-7 and the para analog), the directly-attached 3-(3,3-difluorocyclobutyl)benzoic acid and 4-(3,3-difluorocyclobutyl)benzoic acid (CAS 1558373-34-4), and the non-fluorinated cyclobutylmethoxy analogs—exhibit systematically different physicochemical and conformational properties that preclude generic substitution . The ortho-methoxy substitution in the target compound enables intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen, a structural feature absent in meta and para regioisomers, which alters acidity, solubility, and molecular recognition properties [1]. Furthermore, the –OCH2– linker in the target compound introduces conformational flexibility and electronic decoupling between the aromatic ring and the difluorocyclobutyl group that is not present in directly-attached analogs, while the gem-difluorination itself provides pKa modulation and metabolic stability advantages over non-fluorinated cyclobutyl counterparts [2][3].

Quantitative Differentiation Evidence for 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid vs. Closest Analogs


Ortho-Methoxy Intramolecular Hydrogen Bonding: Structural Differentiation from Meta and Para Regioisomers

The ortho (2-) substitution pattern of the target compound positions the carboxylic acid and ether oxygen in proximity to form a persistent intramolecular hydrogen bond. This structural feature, extensively characterized in the model compound o-anisic acid (2-methoxybenzoic acid, pKa = 4.09) [1], is absent in the 3-((3,3-difluorocyclobutyl)methoxy)benzoic acid (meta isomer, CAS 1994013-14-7, predicted pKa = 4.05±0.10) and 4-((3,3-difluorocyclobutyl)methoxy)benzoic acid (para isomer). The intramolecular hydrogen bond in 2-methoxybenzoic acid derivatives persists in polar aprotic solvents but is disrupted in methanol, directly affecting solubility, partitioning, and molecular recognition [2]. The ortho-effect on acidity (ΔpKa relative to unsubstituted benzoic acid, pKa = 4.20) is measurable and has been thermodynamically characterized through ionization enthalpy measurements in mixed solvent systems [3].

Intramolecular hydrogen bonding Regioisomer differentiation Ortho effect Conformational analysis

Gem-Difluorocyclobutyl Physicochemical Modulation: pKa, LogP, and Metabolic Stability vs. Non-Fluorinated Cyclobutyl Analogs

The gem-difluorocyclobutyl motif in the target compound provides systematic physicochemical advantages over non-fluorinated cyclobutyl analogs. Holovach et al. (2022) conducted a comprehensive matched-pair analysis of functionalized gem-difluorinated cycloalkanes versus their non-fluorinated and acyclic counterparts, demonstrating that gem-difluorination predictably modulates pKa through the inductive electron-withdrawing effect of fluorine atoms while either not affecting or slightly improving metabolic stability [1]. Chernykh et al. (2019) measured dissociation constants (pKa) and logP values specifically for 2,2-difluorocyclobutane and 3,3-difluorocyclobutane derivatives and compared them with non-fluorinated counterparts, providing direct experimental evidence of fluorine-induced property shifts [2]. In drug development, the gem-difluorocyclobutane motif was crucial in ivosidenib—increasing metabolic stability while maintaining potency—and similar trends were observed for the GLS-1 inhibitor IPN60090 and MCHR1 inhibitor BMS-814580 [3].

Gem-difluorination Metabolic stability pKa modulation Lipophilicity Physicochemical properties

Methoxy Linker (–OCH2–) vs. Direct C–C Attachment: Scaffold Differentiation from Directly-Attached Difluorocyclobutyl Benzoic Acids

The target compound incorporates a methoxy (–OCH2–) linker between the benzoic acid aromatic ring and the 3,3-difluorocyclobutyl group, in contrast to directly-attached analogs such as 3-(3,3-difluorocyclobutyl)benzoic acid and 4-(3,3-difluorocyclobutyl)benzoic acid (CAS 1558373-34-4; C11H10F2O2, MW 212.19) . This linker introduces an additional rotatable bond (4 vs. fewer in direct-attachment analogs) , an extra oxygen atom serving as a hydrogen bond acceptor (HBA count: 5 vs. 4), and a different molecular formula (C12H12F2O3, MW 242.22 vs. C11H10F2O2, MW 212.19) . The methoxy linker also electronically decouples the difluorocyclobutyl group from the aromatic π-system, altering the transmission of the fluorine inductive effect to the carboxylic acid. The predicted pKa for the meta-methoxy-linked isomer (4.05±0.10) reflects the attenuated electronic influence of the remote difluorocyclobutyl group compared to directly-attached analogs .

Linker chemistry Conformational flexibility Scaffold hopping Structure-property relationships

Purity Specification Differentiation: 98% (Leyan) vs. 95% (Standard Grade) for Reproducible Research

Commercially available batches of 2-((3,3-difluorocyclobutyl)methoxy)benzoic acid are offered at two distinct purity tiers: 98% (Leyan, product number 2285155) and 95% (standard research grade from multiple suppliers) . The 98% grade includes GHS classification data (H302-H315-H319-H335; P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338) , providing safety handling information absent from lower-purity listings. For procurement purposes in SAR campaigns, the 3% purity differential may represent the difference between identifying a genuine structure-activity signal and pursuing a false positive arising from impurities. The compound is stocked and shipped with full quality assurance from AKSci (catalog 4590FW) from California, USA .

Purity specification Quality assurance Reproducibility Procurement criteria

Carboxylic Acid Synthetic Versatility: Building Block Differentiation vs. Ester, Amide, or Non-Carboxylic Acid Analogs

The free carboxylic acid functionality of the target compound enables direct participation in amide coupling, esterification, and reduction reactions without deprotection steps—a practical advantage over ester-protected analogs such as 3,3-difluorocyclobutyl benzoate (CAS 1215071-19-4, logP = 2.641) and methyl ester prodrug forms such as benzoic acid, 4-(1-carboxy-3,3-difluorocyclobutyl)-, 1-methyl ester (CAS 2171805-43-7, predicted pKa = 2.98±0.40) . The carboxylic acid also provides a handle for salt formation to modulate solubility. In medicinal chemistry campaigns, the free acid enables one-step diversification into amide libraries for SAR exploration, whereas esters require hydrolysis before further derivatization, adding a synthetic step and potentially compromising the difluorocyclobutyl group under basic conditions. The combination of the free carboxylic acid with the ortho-methoxy architecture creates a distinctive bifunctional scaffold where both the acid and the intramolecularly hydrogen-bonded ether oxygen can participate in target binding interactions [1].

Synthetic building block Carboxylic acid derivatization Amide coupling Esterification Medicinal chemistry diversification

High-Value Application Scenarios for 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Ortho-Specific Conformational Constraint via Intramolecular Hydrogen Bonding

In lead optimization programs where target engagement depends on a specific presentation of the carboxylic acid pharmacophore, the ortho-methoxy architecture of 2-((3,3-difluorocyclobutyl)methoxy)benzoic acid provides a conformationally biased scaffold through persistent intramolecular hydrogen bonding [1]. This feature is absent in the meta (CAS 1994013-14-7, predicted pKa 4.05±0.10) and para regioisomers, making the ortho compound the appropriate choice when the target binding site favors a rigidified acid presentation. The intramolecular H-bond persists in polar aprotic environments (e.g., DMSO, relevant to assay conditions) but is disrupted in protic solvents, offering a solvent-dependent conformational switch exploitable in prodrug design [2].

Parallel Amide Library Synthesis for SAR Exploration Using Free Carboxylic Acid Handle

The free carboxylic acid of the target compound enables direct, one-step diversification into amide libraries via standard HATU/DIPEA or EDC/HOBt coupling protocols without prior ester deprotection. This avoids exposing the acid-labile gem-difluorocyclobutyl group to basic hydrolysis conditions required for ester prodrugs such as 3,3-difluorocyclobutyl benzoate (logP = 2.64-2.75) . The resulting amide library can systematically probe the contribution of the gem-difluorocyclobutyl motif to target affinity, metabolic stability, and physicochemical properties, leveraging the established finding that gem-difluorination either maintains or slightly improves metabolic stability relative to non-fluorinated cyclobutyl analogs [3].

Physicochemical Property Optimization Leveraging Gem-Difluorocyclobutyl pKa and logP Modulation

For drug discovery programs seeking to simultaneously optimize pKa, lipophilicity, and metabolic stability within a compact molecular framework, 2-((3,3-difluorocyclobutyl)methoxy)benzoic acid offers a validated gem-difluorocyclobutyl scaffold. The Chernykh et al. (2019) study provides experimentally measured pKa and logP comparisons between difluorinated and non-fluorinated cyclobutane building blocks, demonstrating predictable fluorine-induced property shifts [4]. The Holovach et al. (2022) matched-pair analysis confirms that gem-difluorination of cycloalkanes predictably modulates acidity via inductive effects while preserving or improving metabolic stability [3]. This scaffold has been successfully employed in FDA-approved ivosidenib, where the gem-difluorocyclobutane motif was crucial for achieving the required metabolic stability [5].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

The combination of the ortho-methoxybenzoic acid core (MW 242.22, 4 rotatable bonds, 5 HBA, 1 HBD) with the lipophilic gem-difluorocyclobutyl moiety makes this compound suitable as a fragment-sized scaffold for FBDD libraries. Its differentiated molecular formula (C12H12F2O3) and hydrogen-bonding capacity distinguish it from both directly-attached difluorocyclobutyl benzoic acids (C11H10F2O2, MW 212.19) and the non-fluorinated 4-(cyclobutylmethoxy)-3,5-difluorobenzoic acid (CAS 1380300-36-6, where fluorine is on the aromatic ring rather than the cyclobutane) . The 98% purity grade (Leyan Cat# 2285155) provides the chemical integrity required for fragment screening at typical concentrations (10-50 mM DMSO stock solutions), where impurities at the 5% level can generate false positives in biophysical assays.

Quote Request

Request a Quote for 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.